molecular formula C20H15F3O3 B10961120 2,2,2-Trifluoroethyl 4-[(naphthalen-2-yloxy)methyl]benzoate

2,2,2-Trifluoroethyl 4-[(naphthalen-2-yloxy)methyl]benzoate

Cat. No.: B10961120
M. Wt: 360.3 g/mol
InChI Key: JMGDUKUVFJROHW-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl 4-[(naphthalen-2-yloxy)methyl]benzoate is an organic compound that features a trifluoroethyl group and a naphthalen-2-yloxy moiety attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl 4-[(naphthalen-2-yloxy)methyl]benzoate typically involves the esterification of 4-[(naphthalen-2-yloxy)methyl]benzoic acid with 2,2,2-trifluoroethanol. This reaction can be catalyzed by acidic or basic catalysts under reflux conditions. The use of phenyl(2,2,2-trifluoroethyl)iodonium triflate has also been reported for the synthesis of similar trifluoroethyl esters .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The choice of catalyst and reaction conditions would be optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl 4-[(naphthalen-2-yloxy)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The naphthalen-2-yloxy moiety can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoroethyl group.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trifluoroethyl 4-[(naphthalen-2-yloxy)methyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl 4-[(naphthalen-2-yloxy)methyl]benzoate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The naphthalen-2-yloxy moiety can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoroethyl 3-[(naphthalen-2-yloxy)methyl]benzoate
  • 2,2,2-Trifluoroethyl 4-Methylbenzenesulfonate
  • Trifluoroacetoacetyl-2-naphthalene

Uniqueness

2,2,2-Trifluoroethyl 4-[(naphthalen-2-yloxy)methyl]benzoate is unique due to the combination of its trifluoroethyl and naphthalen-2-yloxy groups, which confer distinct chemical and physical properties. These properties include enhanced lipophilicity, thermal stability, and resistance to oxidative degradation, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H15F3O3

Molecular Weight

360.3 g/mol

IUPAC Name

2,2,2-trifluoroethyl 4-(naphthalen-2-yloxymethyl)benzoate

InChI

InChI=1S/C20H15F3O3/c21-20(22,23)13-26-19(24)16-7-5-14(6-8-16)12-25-18-10-9-15-3-1-2-4-17(15)11-18/h1-11H,12-13H2

InChI Key

JMGDUKUVFJROHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC3=CC=C(C=C3)C(=O)OCC(F)(F)F

Origin of Product

United States

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